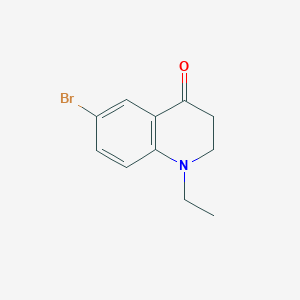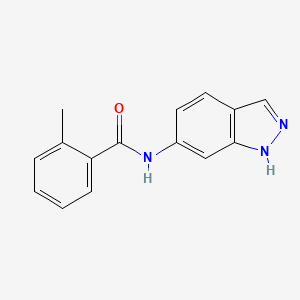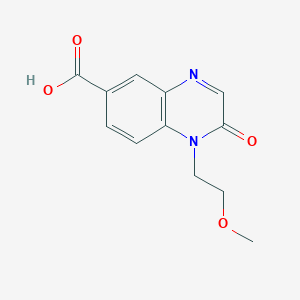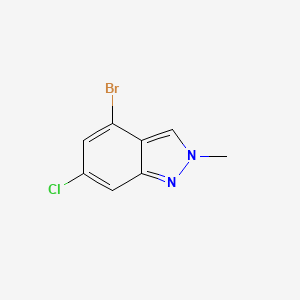
3-Methyl-1-(3-nitro-phenyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(3-nitro-phenyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a nitro group attached to a phenyl ring, which is further connected to a methyl-substituted indazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-nitro-phenyl)-1H-indazole typically involves the condensation of 3-nitrobenzaldehyde with 3-methyl-1H-indazole under acidic or basic conditions. Common reagents used in this synthesis include sodium acetate and acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(3-nitro-phenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Cyclization: Acidic or basic catalysts to facilitate ring closure.
Major Products Formed
Reduction: 3-Amino-1-(3-nitro-phenyl)-1H-indazole.
Substitution: Various substituted indazole derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Aplicaciones Científicas De Investigación
3-Methyl-1-(3-nitro-phenyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(3-nitro-phenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-1H-indazole: Lacks the nitro group, resulting in different biological activities.
3-Nitro-1-phenyl-1H-indazole: Lacks the methyl group, affecting its chemical reactivity and biological properties.
1-(3-Nitro-phenyl)-1H-indazole: Lacks the methyl group, leading to variations in its pharmacological profile.
Uniqueness
3-Methyl-1-(3-nitro-phenyl)-1H-indazole is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
7746-35-2 |
|---|---|
Fórmula molecular |
C14H11N3O2 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
3-methyl-1-(3-nitrophenyl)indazole |
InChI |
InChI=1S/C14H11N3O2/c1-10-13-7-2-3-8-14(13)16(15-10)11-5-4-6-12(9-11)17(18)19/h2-9H,1H3 |
Clave InChI |
CRSIFRAIZXAGMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=CC=CC=C12)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11864582.png)


![7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)








